(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide
Description
This compound is a benzothiazolylidene-benzamide hybrid featuring a benzo[d]thiazole core substituted with methoxy (4,7-position) and methyl (3-position) groups. The benzamide moiety is further modified with triethoxy substituents (3,4,5-position), contributing to its unique electronic and steric profile. The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6S/c1-7-29-17-12-14(13-18(30-8-2)20(17)31-9-3)22(26)24-23-25(4)19-15(27-5)10-11-16(28-6)21(19)32-23/h10-13H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUOMBUWBDDMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide typically involves the condensation of 4,7-dimethoxy-3-methylbenzo[d]thiazole-2-carbaldehyde with 3,4,5-triethoxybenzamide under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework that includes:
- Benzo[d]thiazole Moiety : Known for its diverse biological activities.
- Triethoxybenzamide Group : Enhances solubility and bioavailability.
- Dimethoxy and Methyl Substituents : Influence its pharmacological properties.
The molecular formula is with a molecular weight of approximately 461.6 g/mol. The compound's structural complexity contributes to its potential effectiveness in various applications.
Biological Activities
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of benzo[d]thiazole demonstrate effective antimicrobial activity against various pathogens.
- Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The structural features may also allow for the inhibition of specific enzymes involved in disease processes.
Potential Applications
-
Medicinal Chemistry :
- The compound's unique structure suggests potential as a lead compound in drug development targeting various diseases, particularly cancers and infectious diseases.
-
Pharmaceutical Research :
- Given its biological activity, it can be explored for formulation into new therapeutic agents or as a part of combination therapies to enhance efficacy.
-
Chemical Biology :
- It may serve as a tool compound in biochemical assays to study the role of specific enzymes or pathways in cellular processes.
Mechanism of Action
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiazolylidene-benzamide derivatives, focusing on substituent effects, physicochemical properties, and spectral characteristics.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity :
- The target compound’s triethoxybenzamide group enhances electron-donating capacity and steric bulk compared to the 4-fluorobenzamide analog (). This may increase solubility in polar solvents but reduce reactivity in electrophilic substitutions .
- Thiadiazole derivatives () with acetyl or isoxazolyl groups exhibit higher melting points (160–290°C) due to increased rigidity and intermolecular hydrogen bonding .
Spectral Distinctions :
- IR : All compounds show C=O stretches between 1600–1700 cm⁻¹, but thiadiazole derivatives (e.g., 8a) display split peaks due to conjugated carbonyl groups .
- ¹H-NMR : Triethoxy groups in the target compound would produce distinct quartets (δ ~4.1–4.3) and methyl singlets (δ ~2.5), contrasting with fluorine-coupled aromatic signals in the 4-fluoro analog .
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide is a complex organic compound notable for its potential biological activities. Characterized by a benzo[d]thiazole moiety, this compound has garnered attention in medicinal chemistry due to its structural attributes that suggest various therapeutic applications. This article explores its biological activity based on available research findings.
Molecular Structure and Properties
The compound's molecular formula is with a molecular weight of 460.55 g/mol. Its structure incorporates multiple methoxy and ethoxy groups, enhancing its solubility and reactivity. The presence of the benzo[d]thiazole ring is significant as it is associated with various biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.55 g/mol |
| Structural Features | Benzo[d]thiazole, Triethoxy groups |
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole scaffolds often exhibit anticancer properties . These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies on related compounds have shown their ability to inhibit specific kinases involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of similar benzo[d]thiazole derivatives has been documented extensively. These compounds can suppress the production of pro-inflammatory cytokines and inhibit pathways such as NF-κB activation, which is crucial in inflammatory responses. The specific mechanisms through which this compound exerts its anti-inflammatory effects remain to be fully elucidated but may include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Study on Anticancer Properties : A study investigating benzo[d]thiazole derivatives revealed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Anti-inflammatory Mechanisms : Research on related compounds showed that they could significantly reduce levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating their potential use in managing inflammatory diseases.
- Antimicrobial Efficacy : A comparative study on various benzo[d]thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating promising results.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for synthesizing (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide?
- Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example:
- React a substituted benzothiazole precursor (e.g., 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-one) with 3,4,5-triethoxybenzoyl chloride in ethanol or 1,4-dioxane, using glacial acetic acid as a catalyst .
- Optimize reaction time (4–10 hours) and monitor progress via TLC .
- Purify via recrystallization (ethanol or methanol) or column chromatography .
Q. How can the structure of this compound be confirmed post-synthesis?
- Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify methoxy (δ 3.5–4.0 ppm), ethoxy (δ 1.2–1.4 ppm for CH3, δ 4.0–4.3 ppm for CH2), and benzamide carbonyl (δ ~165–170 ppm) signals .
- IR : Confirm C=O stretching (~1670 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What solvent systems are optimal for recrystallization?
- Answer : Ethanol, methanol, or 1,4-dioxane are preferred due to their polarity and ability to dissolve both aromatic and heterocyclic components . For example, recrystallization from ethanol yielded >70% purity in similar benzothiazole derivatives .
Advanced Research Questions
Q. How can hydrogen-bonding interactions influence the crystal packing and stability of this compound?
- Answer : X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O) stabilize crystal structures. For example:
- The amide N–H group forms centrosymmetric dimers with thiazole nitrogen .
- Methoxy/ethoxy groups participate in C–H⋯π interactions, enhancing thermal stability .
- Use Mercury software to analyze packing diagrams and quantify bond distances .
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
- Answer :
- Step 1 : Synthesize analogs with varying substituents (e.g., replace triethoxy with trimethoxy or halogenated benzamide groups) .
- Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC assays .
- Step 3 : Correlate electron-withdrawing groups (e.g., Cl, NO2) with enhanced activity due to increased membrane permeability .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Answer :
- NMR discrepancies : Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic protons .
- IR anomalies : Compare experimental carbonyl stretches with DFT-calculated vibrational frequencies .
- Mass fragmentation : Validate using high-resolution MS (HRMS) and isotopic patterns .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Answer :
- Lipophilicity : Calculate logP values using ChemDraw or SwissADME .
- Metabolic stability : Simulate cytochrome P450 interactions via molecular docking (AutoDock Vina) .
- Bioavailability : Use QikProp to predict absorption (%HOA) and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
